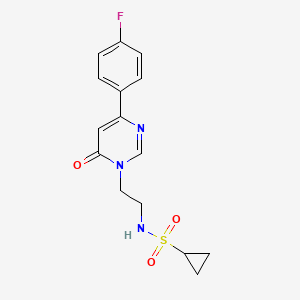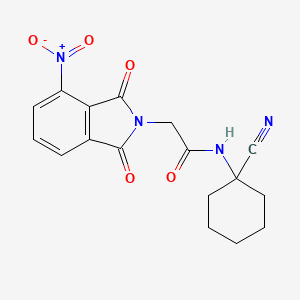![molecular formula C25H19N3O4 B2933967 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 877656-93-4](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
Mode of Action
This compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of necessary nucleotides for DNA and RNA synthesis .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway . This pathway recycles purines from degraded DNA to synthesize new DNA and RNA. By inhibiting PNP, the compound disrupts this recycling process, leading to a decrease in the availability of purines for DNA and RNA synthesis .
Pharmacokinetics
These properties suggest that the compound may have good oral bioavailability and drug-likeness .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to cytotoxic effects in certain cells . For example, one compound in this series was found to be selectively cytotoxic to human MOLT-4 (T cell) lymphoblasts but non-toxic to MGL-8 (B cell) lymphoblasts .
Propriétés
Numéro CAS |
877656-93-4 |
|---|---|
Formule moléculaire |
C25H19N3O4 |
Poids moléculaire |
425.444 |
Nom IUPAC |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
XIEXDSIGEUHNNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)






![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)



